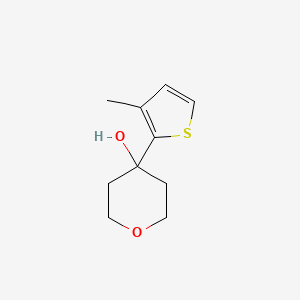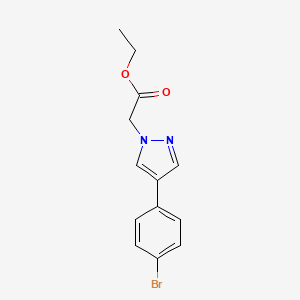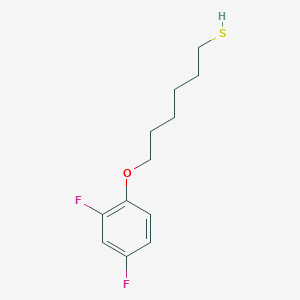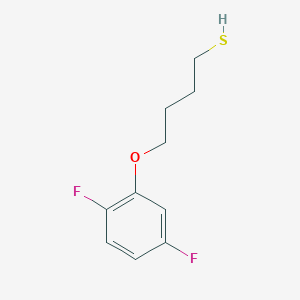
6-(2-Methylphenoxy)hexane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Methylphenoxy)hexane-1-thiol: is an organic compound that belongs to the class of thiols. Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom. This particular compound features a hexane chain with a thiol group at one end and a 2-methylphenoxy group attached to the sixth carbon of the hexane chain. The presence of the phenoxy group imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Methylphenoxy)hexane-1-thiol typically involves the nucleophilic substitution reaction of 6-bromohexane with 2-methylphenol in the presence of a base, followed by the introduction of the thiol group. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a strong base like sodium hydride (NaH). The reaction proceeds through the formation of an intermediate ether, which is then treated with thiourea to introduce the thiol group, followed by hydrolysis to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 6-(2-Methylphenoxy)hexane-1-thiol can undergo oxidation reactions to form disulfides. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide (H₂O₂) or iodine (I₂).
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers. Common reagents for this reaction include alkyl halides and bases like sodium hydroxide (NaOH).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, sodium hydroxide (NaOH)
Major Products Formed:
Oxidation: Disulfides
Reduction: Alcohols
Substitution: Thioethers
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-(2-Methylphenoxy)hexane-1-thiol is used as a building block in organic synthesis
Biology: In biological research, thiol-containing compounds are often used as probes to study redox processes and enzyme activities. This compound can be employed in such studies due to its reactive thiol group.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals that target specific enzymes or receptors. Thiol groups are known to interact with metal ions and proteins, making them useful in drug design.
Industry: In the industrial sector, this compound can be used as an additive in the formulation of polymers and coatings. Its ability to form strong bonds with metals makes it suitable for use in corrosion inhibitors and adhesives.
Wirkmechanismus
The mechanism of action of 6-(2-Methylphenoxy)hexane-1-thiol is primarily driven by the reactivity of its thiol group. Thiols are known to undergo nucleophilic addition and substitution reactions, which can lead to the formation of various products depending on the reaction conditions. The phenoxy group can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile.
Molecular Targets and Pathways:
Enzymes: Thiol-containing compounds can inhibit or activate enzymes by forming covalent bonds with active site residues.
Proteins: The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
Metal Ions: Thiols can chelate metal ions, influencing their availability and activity in biological systems.
Vergleich Mit ähnlichen Verbindungen
6-(2-Chlorophenoxy)hexane-1-thiol: Similar structure but with a chlorine atom instead of a methyl group on the phenoxy ring.
6-(2-Methoxyphenoxy)hexane-1-thiol: Similar structure but with a methoxy group instead of a methyl group on the phenoxy ring.
6-(2-Nitrophenoxy)hexane-1-thiol: Similar structure but with a nitro group instead of a methyl group on the phenoxy ring.
Uniqueness: 6-(2-Methylphenoxy)hexane-1-thiol is unique due to the presence of the 2-methylphenoxy group, which imparts distinct electronic and steric properties to the compound. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.
Eigenschaften
IUPAC Name |
6-(2-methylphenoxy)hexane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-12-8-4-5-9-13(12)14-10-6-2-3-7-11-15/h4-5,8-9,15H,2-3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBXLMWMMNYCEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCCCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














